molecular formula C25H18N2O3 B3634405 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide

Cat. No.: B3634405
M. Wt: 394.4 g/mol
InChI Key: INGOLPLMGHSHNI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide is a complex organic compound that features a benzoxazole ring, a hydroxyphenyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The hydroxyphenyl group can be introduced through electrophilic substitution reactions, while the naphthylacetamide moiety is often added via amide bond formation using naphthylacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins, affecting their activity. The naphthylacetamide moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide
  • N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide is unique due to the presence of the hydroxyphenyl group, which can enhance its reactivity and interaction with biological targets. Additionally, the naphthylacetamide moiety provides distinct physicochemical properties, such as increased lipophilicity and potential for π-π stacking interactions.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-22-15-18(12-13-20(22)25-27-21-10-3-4-11-23(21)30-25)26-24(29)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-13,15,28H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGOLPLMGHSHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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